molecular formula C18H16O2 B11815293 3-Phenanthren-1-ylbutanoic acid

3-Phenanthren-1-ylbutanoic acid

Cat. No.: B11815293
M. Wt: 264.3 g/mol
InChI Key: SRSUTGLQQNASJG-UHFFFAOYSA-N
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Description

3-Phenanthren-1-ylbutanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthren-1-ylbutanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: Phenanthrene is subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the butanoic acid chain to the phenanthrene ring.

    Hydrolysis: The acylated product is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenanthren-1-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthraquinone derivatives.

    Reduction: The compound can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced phenanthrene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.

Major Products:

    Oxidation: Phenanthraquinone derivatives.

    Reduction: Reduced phenanthrene derivatives.

    Substitution: Nitro, sulfonic, and bromo derivatives of phenanthrene.

Scientific Research Applications

Chemistry: 3-Phenanthren-1-ylbutanoic acid is used as a precursor in the synthesis of various phenanthrene derivatives, which are valuable intermediates in organic synthesis.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of phenanthrene derivatives in drug development, particularly for their anti-inflammatory and anticancer effects.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenanthren-1-ylbutanoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, phenanthrene derivatives can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, these compounds may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Phenanthrene: A parent compound with similar aromatic properties but lacking the butanoic acid chain.

    Phenanthraquinone: An oxidized derivative of phenanthrene with distinct chemical reactivity.

    Anthracene: Another polycyclic aromatic hydrocarbon with structural similarities to phenanthrene.

Uniqueness: 3-Phenanthren-1-ylbutanoic acid is unique due to the presence of the butanoic acid chain, which imparts different chemical and biological properties compared to its parent compound, phenanthrene. This structural modification allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

3-phenanthren-1-ylbutanoic acid

InChI

InChI=1S/C18H16O2/c1-12(11-18(19)20)14-7-4-8-16-15-6-3-2-5-13(15)9-10-17(14)16/h2-10,12H,11H2,1H3,(H,19,20)

InChI Key

SRSUTGLQQNASJG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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